N'-(2-naphthoyloxy)-2-(4-nitrophenyl)ethanimidamide
Overview
Description
N-(2-naphthoyloxy)-2-(4-nitrophenyl)ethanimidamide, commonly referred to as JWH-018, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 1995 by John W. Huffman and his team at Clemson University, and since then, it has been extensively studied for its pharmacological properties.
Mechanism of Action
JWH-018 acts as a full agonist at the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. The compound binds to the receptor and activates downstream signaling pathways, leading to the modulation of various physiological processes, including pain perception, mood regulation, and appetite.
Biochemical and Physiological Effects
JWH-018 has been shown to produce a range of biochemical and physiological effects in preclinical studies. The compound has been shown to decrease pain sensitivity, reduce anxiety-like behavior, and improve mood in animal models. Additionally, JWH-018 has been shown to modulate appetite and alter metabolic processes, potentially making it useful in the treatment of obesity and related metabolic disorders.
Advantages and Limitations for Lab Experiments
JWH-018 has several advantages for use in lab experiments, including its high potency and selectivity for the CB1 receptor. However, the compound also has several limitations, including its potential for abuse and the lack of standardized dosing protocols.
Future Directions
There are several potential future directions for research on JWH-018, including the development of novel analogs with improved therapeutic profiles and the investigation of the compound's potential for use in the treatment of various medical conditions. Additionally, further research is needed to better understand the long-term effects of JWH-018 use and to develop standardized dosing protocols for clinical use.
Scientific Research Applications
JWH-018 has been extensively studied for its potential therapeutic applications in various medical conditions, including chronic pain, anxiety, and depression. The compound has been shown to exhibit analgesic, anxiolytic, and antidepressant effects in preclinical studies, making it a promising candidate for further research.
properties
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] naphthalene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c20-18(11-13-5-9-17(10-6-13)22(24)25)21-26-19(23)16-8-7-14-3-1-2-4-15(14)12-16/h1-10,12H,11H2,(H2,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTSUBMFNQGAPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)ON=C(CC3=CC=C(C=C3)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)O/N=C(/CC3=CC=C(C=C3)[N+](=O)[O-])\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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